2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
Description
2-[4-(4-Methylphenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone core, a methylphenyl group, and a pyridinylmethyl substituent. Its distinct chemical properties make it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-16-8-10-18(11-9-16)22-19-6-2-3-7-20(19)23(29)27(26-22)15-21(28)25-14-17-5-4-12-24-13-17/h2-13H,14-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVVTOHOFANXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: The initial step involves the cyclization of a suitable precursor to form the phthalazinone core. This can be achieved through a condensation reaction between a hydrazine derivative and a phthalic anhydride derivative under acidic conditions.
Introduction of the Methylphenyl Group: The next step involves the introduction of the methylphenyl group through a Friedel-Crafts acylation reaction. This step requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation.
Attachment of the Pyridinylmethyl Substituent: The final step involves the attachment of the pyridinylmethyl substituent through a nucleophilic substitution reaction. This step typically requires the use of a suitable base, such as sodium hydride, to deprotonate the nucleophile and promote the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methylphenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[(pyridin-3-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, alkylating agents (e.g., alkyl halides) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-[4-(4-Methylphenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Research: The compound is used as a tool in biological research to study its effects on cellular processes and molecular pathways. It can be used to investigate the mechanisms of action of various enzymes and receptors.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes. It can be used as a precursor for the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylphenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammation and pain. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has similar structural features, including aromatic rings and ester groups.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with structural similarities, used in the manufacture of flexible plastic articles.
Uniqueness
2-[4-(4-Methylphenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[(pyridin-3-yl)methyl]acetamide is unique due to its combination of a phthalazinone core, a methylphenyl group, and a pyridinylmethyl substituent. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
